![molecular formula C18H32N2O3 B3332860 tert-Butyl (1S,3aR,6aS)-2-((S)-2-amino-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylate CAS No. 926276-16-6](/img/structure/B3332860.png)

tert-Butyl (1S,3aR,6aS)-2-((S)-2-amino-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

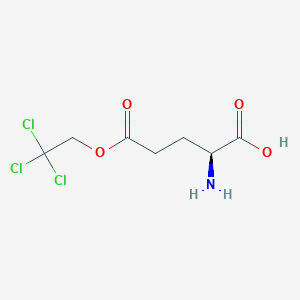

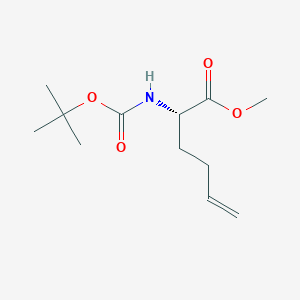

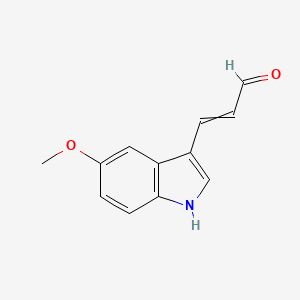

This compound is a derivative of cyclopenta[c]pyrrole, which is a type of heterocyclic compound. The “tert-butyl” and “(S)-2-amino-3,3-dimethylbutanoyl” groups are substituents on the cyclopenta[c]pyrrole core .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the five-membered cyclopenta[c]pyrrole ring. The “tert-butyl” group would add steric bulk, and the “(S)-2-amino-3,3-dimethylbutanoyl” group would introduce additional functional groups .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The amino group could participate in acid-base reactions, and the ester could undergo hydrolysis or transesterification .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and the functional groups it contains. For example, the presence of an ester could make it more polar .Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-Butyl (1S,3aR,6aS)-2-((S)-2-amino-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylate involves the protection of the amine group, followed by the addition of the tert-butyl group to the carboxylic acid. The protected amine is then reacted with the carboxylic acid to form the desired compound.", "Starting Materials": [ "2-amino-3,3-dimethylbutanoic acid", "tert-butyl bromoacetate", "sodium hydride", "1,5-cyclooctadiene", "palladium(II) acetate", "triethylamine", "acetic acid", "methanol", "diethyl ether", "hydrochloric acid", "sodium bicarbonate", "sodium chloride" ], "Reaction": [ "Step 1: Protection of the amine group by reacting 2-amino-3,3-dimethylbutanoic acid with tert-butyl bromoacetate in the presence of sodium hydride to form tert-butyl (S)-2-amino-3,3-dimethylbutanoate.", "Step 2: Addition of the tert-butyl group to the carboxylic acid by reacting tert-butyl (S)-2-amino-3,3-dimethylbutanoate with 1,5-cyclooctadiene in the presence of palladium(II) acetate and triethylamine to form tert-butyl (1S,3aR,6aS)-2-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylate.", "Step 3: Deprotection of the amine group by reacting tert-butyl (1S,3aR,6aS)-2-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylate with hydrochloric acid in methanol to form (1S,3aR,6aS)-2-((S)-2-amino-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid.", "Step 4: Neutralization of the reaction mixture by adding sodium bicarbonate and extraction of the product with diethyl ether.", "Step 5: Purification of the product by recrystallization from methanol and drying to obtain tert-Butyl (1S,3aR,6aS)-2-((S)-2-amino-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylate as a white solid." ] } | |

Número CAS |

926276-16-6 |

Fórmula molecular |

C18H32N2O3 |

Peso molecular |

324.5 g/mol |

Nombre IUPAC |

tert-butyl (3S,3aS,6aR)-2-[(2S)-2-amino-3,3-dimethylbutanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylate |

InChI |

InChI=1S/C18H32N2O3/c1-17(2,3)14(19)15(21)20-10-11-8-7-9-12(11)13(20)16(22)23-18(4,5)6/h11-14H,7-10,19H2,1-6H3/t11-,12-,13-,14+/m0/s1 |

Clave InChI |

NEYSFDRRVWYUNT-XDQVBPFNSA-N |

SMILES isomérico |

CC(C)(C)[C@@H](C(=O)N1C[C@@H]2CCC[C@@H]2[C@H]1C(=O)OC(C)(C)C)N |

SMILES |

CC(C)(C)C(C(=O)N1CC2CCCC2C1C(=O)OC(C)(C)C)N |

SMILES canónico |

CC(C)(C)C(C(=O)N1CC2CCCC2C1C(=O)OC(C)(C)C)N |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-[(1E)-3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B3332845.png)

![1,1'-[1,2-Phenylenebis(carbonyloxy)]di(pyrrolidine-2,5-dione)](/img/structure/B3332869.png)